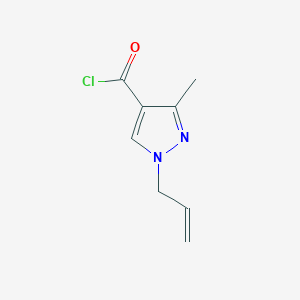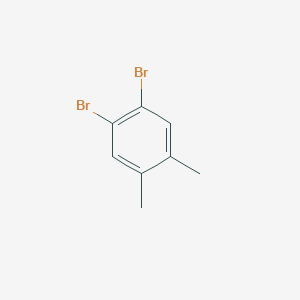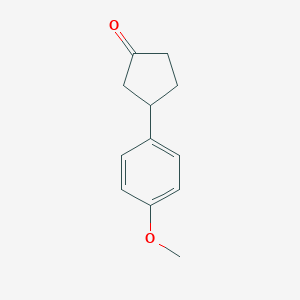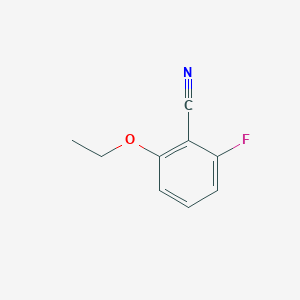
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride, also known as AMPC, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. AMPC is a versatile compound that can be synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride is not fully understood, but it is believed to act through multiple pathways. It has been suggested that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can inhibit the activity of certain enzymes involved in tumor growth and inflammation. Additionally, 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been shown to have a low toxicity profile and is well-tolerated in animal models. Studies have also shown that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can cross the blood-brain barrier, indicating its potential as a therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride in lab experiments is its relative ease of synthesis and low toxicity profile. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for the study of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride. One area of interest is its potential as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. Additionally, further research is needed to fully understand the mechanism of action of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride and optimize its therapeutic potential for various diseases. Finally, studies investigating the pharmacokinetics and pharmacodynamics of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride in humans are needed to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can be synthesized using different methods, including the reaction of 1-allyl-3-methylpyrazole with phosgene or thionyl chloride. Another method involves the reaction of 1-allyl-3-methylpyrazole with oxalyl chloride and subsequent reaction with triethylamine and phosgene. The synthesis of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been studied for its potential pharmacological properties, including its antitumor, anti-inflammatory, and antiviral activities. Studies have shown that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has shown potential as an antiviral agent against hepatitis B and C viruses.
Propiedades
Número CAS |
113100-63-3 |
|---|---|
Nombre del producto |
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride |
Fórmula molecular |
C8H9ClN2O |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
3-methyl-1-prop-2-enylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H9ClN2O/c1-3-4-11-5-7(8(9)12)6(2)10-11/h3,5H,1,4H2,2H3 |
Clave InChI |
ZSRDIHHMXULAOH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)Cl)CC=C |
SMILES canónico |
CC1=NN(C=C1C(=O)Cl)CC=C |
Sinónimos |
1H-Pyrazole-4-carbonyl chloride, 3-methyl-1-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)



![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)

